N-(2-chlorophenyl)pyrazine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSNYBQXNVMWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Chlorophenyl Pyrazine 2 Carboxamide and Its Derivatives
Classical Synthesis Approaches
Traditional methods for forging the crucial amide bond in N-aryl pyrazine-2-carboxamides remain widely used due to their reliability and accessibility. These techniques primarily involve the direct coupling of a carboxylic acid and an amine or a two-step process via a more reactive acyl intermediate.
Direct Amide Bond Formation via Coupling Agents (e.g., DCC, EDC)
Direct formation of the amide linkage between pyrazine-2-carboxylic acid and a substituted aniline (B41778), such as 2-chloroaniline, can be achieved using carbodiimide (B86325) coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are staples in this approach. These reagents activate the carboxylic acid group, facilitating nucleophilic attack by the amine. The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and yields. While effective, a principal drawback of using DCC is the formation of a dicyclohexylurea byproduct, which can complicate purification due to its low solubility. EDC offers an advantage in this regard, as its corresponding urea (B33335) byproduct is water-soluble, simplifying the workup process.
Acyl Chloride Intermediates and Amine Condensation
A robust and frequently employed method for synthesizing N-(2-chlorophenyl)pyrazine-2-carboxamide involves a two-step sequence starting with the conversion of pyrazine-2-carboxylic acid to its more reactive acyl chloride. mdpi.comnih.gov This transformation is commonly accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com In a typical procedure, the carboxylic acid is refluxed with an excess of thionyl chloride, often in a solvent like dry toluene, to produce pyrazine-2-carbonyl chloride. mdpi.com After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure. mdpi.com
The crude acyl chloride is then dissolved in a dry, non-protic solvent such as acetone (B3395972) or pyridine (B92270) and reacted with the desired amine—in this case, 2-chloroaniline. mdpi.com The condensation is generally performed at room temperature with stirring. mdpi.com Pyridine can serve as both the solvent and a base to neutralize the hydrochloric acid generated during the reaction. mdpi.com Upon completion, the reaction mixture is typically poured into cold water to precipitate the crude amide product, which can then be collected by filtration and purified by recrystallization, often from aqueous ethanol (B145695). mdpi.com This method has been successfully used to synthesize a wide array of substituted N-phenylpyrazine-2-carboxamides. mdpi.comnih.gov
Table 1: Examples of N-Aryl Pyrazine-2-Carboxamides Synthesized via Acyl Chloride Intermediate
| Starting Acid | Amine | Product | Yield (%) |
|---|---|---|---|
| 6-Chloropyrazine-2-carboxylic acid | 4-Chloro-3-methylaniline | 6-Chloro-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | 47% mdpi.com |
| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 4-(Trifluoromethyl)aniline | 5-tert-Butyl-6-chloro-N-(4-trifluoromethylphenyl)-pyrazine-2-carboxamide | 67% mdpi.com |
| Pyrazine-2-carboxylic acid | Various substituted anilines | N-Phenylpyrazine-2-carboxamide derivatives | Not specified nih.gov |
Yamaguchi Reaction-Mediated Synthesis
The Yamaguchi esterification, and its amidation variant, provides a mild and efficient alternative for the synthesis of sterically hindered amides. While direct evidence for its application in synthesizing the specific title compound is not prevalent in the cited literature, the principles of the reaction are applicable. The process involves the reaction of the carboxylic acid (pyrazine-2-carboxylic acid) with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (B128534) to form a mixed anhydride. This highly reactive intermediate is then treated in situ with the amine (2-chloroaniline) and a stoichiometric amount of DMAP to yield the desired amide. This method is particularly valued for its ability to minimize side reactions and proceed under gentle conditions, which is beneficial when dealing with sensitive functional groups on either the pyrazine (B50134) or the aniline ring.
Advanced Synthetic Techniques
To improve efficiency, reduce reaction times, and enhance yields, chemists have turned to advanced synthetic technologies. These methods often offer greener alternatives to classical approaches.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including amide bond formation. sciensage.inforsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields and cleaner products compared to conventional heating. sciensage.inforsc.orgnih.gov For the synthesis of pyrazine carboxamides, a mixture of the carboxylic acid and amine can be irradiated in a suitable solvent, sometimes in the presence of a catalyst or on a solid support. sciensage.inforesearchgate.net For instance, a new approach for aminodehalogenation reactions between 3-chloropyrazine-2-carboxamide (B1267238) and ring-substituted anilines has been successfully developed using the advantages of microwave-assisted reactions. researchgate.net This technology is particularly effective for library synthesis, where a range of analogues are required for structure-activity relationship studies. nih.gov The high efficiency and speed make it an attractive method for modern drug discovery efforts. sciensage.infofao.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Comparison | Reference |
|---|---|---|---|---|
| Tandem Annulation | 2 hours | 3 minutes | Higher yield with microwave (65% vs 50%) | nih.gov |
| Aromatic Nucleophilic Substitution | Not specified | Shorter reaction times | Higher efficiency with microwave | rsc.org |
| Cyclization of Chalcones | Not specified | 2-12 minutes | Higher yields with microwave | fao.org |
Multistep Synthesis Strategies
The synthesis of more complex derivatives of this compound often requires multistep strategies where modifications are made to the pyrazine or phenyl rings prior to the final amide coupling. emanuscript.tech For instance, functional groups can be introduced onto the pyrazine ring, such as a chlorine or tert-butyl group, starting from pyrazinamide (B1679903) or other simple pyrazine precursors. mdpi.comemanuscript.tech One common precursor, ethyl-pyrazinoate, is obtained from the hydrolysis and subsequent esterification of pyrazinamide. emanuscript.tech This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) to form pyrazinoic acid hydrazide, a key intermediate for creating various derivatives. emanuscript.tech
Furthermore, advanced cross-coupling reactions, like the Suzuki coupling, can be employed to introduce aryl or heteroaryl substituents onto a halogenated pyrazine core. nih.govmdpi.com For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been used as a scaffold, which then undergoes Suzuki coupling with various aryl boronic acids to generate a library of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. nih.govmdpi.com These multistep sequences allow for the systematic exploration of the chemical space around the core N-aryl pyrazine-2-carboxamide structure, enabling the fine-tuning of its properties. nih.gov
Derivatization and Functionalization Strategies for this compound and its Derivatives
The synthesis and modification of N-aryl pyrazine-2-carboxamides, including the specific compound this compound, involve a series of strategic chemical transformations. These methodologies are crucial for creating diverse derivatives and exploring their potential applications. The core of these strategies lies in the formation of the essential pyrazine-2-carboxylic acid precursor, followed by coupling with various amines and subsequent reactions to build more complex molecular architectures.
Chemical Reactions for Pyrazine-2-carboxylic Acid Formation
The foundational step for synthesizing this compound is the preparation of pyrazine-2-carboxylic acid or its activated form, pyrazine-2-carboxylic acid chloride.
One common and direct method involves the conversion of commercially available pyrazine-2-carboxylic acid into its more reactive acid chloride. This is typically achieved by refluxing the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent like methylene (B1212753) chloride with a catalytic amount of dimethylformamide (DMF). prepchem.com The reaction proceeds until the evolution of gas (sulfur dioxide and hydrogen chloride) ceases, indicating the completion of the acid chloride formation. The resulting pyrazine-2-carboxylic acid chloride is a versatile intermediate ready for coupling with an amine. prepchem.com
A more fundamental synthesis of pyrazine-2-carboxylic acid itself can be accomplished through a multi-step route starting from simpler precursors. One patented method describes a synthetic pathway beginning with acrylic acid. google.com The process involves the following key transformations:
Bromination: Acrylic acid reacts with bromine in dichloromethane to yield an intermediate, 2,3-dibromopropanoic acid. google.com
Amination: The resulting dibromo-intermediate is then treated with ammonia (B1221849) in ethanol to produce another intermediate through substitution and cyclization precursor formation. google.com
Condensation and Cyclization: This is followed by a condensation reaction with methylglyoxal. google.com
Oxidation/Aromatization: The final step involves an oxidation reaction using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in dichloromethane, which leads to the aromatic pyrazine-2-carboxylic acid. google.com This method avoids the oxidation of a pre-formed alkylpyrazine, which can sometimes lead to side products like pyrazine-2,5-dicarboxylic acid. google.com
Coupling Reactions for Diverse Amine Incorporation
The formation of the amide bond in this compound and its analogs is a critical step that allows for the introduction of a wide variety of amine-containing fragments.
The most conventional method is the condensation of a pyrazine-2-carboxylic acid chloride with a selected aniline derivative. mdpi.comnih.gov In a typical procedure, the freshly prepared pyrazine-2-carboxylic acid chloride, dissolved in a dry solvent like acetone or toluene, is added dropwise to a stirred solution of the target amine (e.g., 2-chloroaniline) in the presence of a base like pyridine. mdpi.comresearchgate.net The base neutralizes the HCl generated during the reaction, driving the formation of the amide. The final product is often isolated by precipitation in water followed by recrystallization. mdpi.com This robust method has been employed to synthesize a wide array of substituted N-phenylpyrazine-2-carboxamides by varying the substituents on both the pyrazine and the aniline rings. nih.govnih.gov
Beyond standard amide bond formation, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have been effectively used to introduce further diversity. This strategy is typically applied to a pre-formed pyrazine carboxamide that has a halogen substituent, such as a bromo group, on one of the rings. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide can be coupled with various aryl boronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base like potassium phosphate (B84403) in a solvent such as 1,4-dioxane. mdpi.comsemanticscholar.org This reaction creates a new carbon-carbon bond, effectively attaching a new aryl or heteroaryl group to the molecule, leading to a library of complex derivatives. mdpi.comsemanticscholar.orgnih.gov
Table 1: Examples of Coupling Reactions for N-Aryl Pyrazine-2-Carboxamide Synthesis
| Pyrazine Precursor | Amine/Boronic Acid | Coupling Method | Product Class | Reference |
|---|---|---|---|---|
| 6-Chloropyrazine-2-carboxylic acid chloride | Ring-substituted anilines | Condensation | 6-Chloro-N-phenylpyrazine-2-carboxamides | nih.gov |
| 5-tert-Butylpyrazine-2-carboxylic acid chloride | Ring-substituted anilines | Condensation | 5-tert-Butyl-N-phenylpyrazine-2-carboxamides | nih.gov |
| Pyrazine-2-carboxylic acid | 4-Bromo-3-methylaniline | DCC/DMAP Coupling | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | semanticscholar.org |
| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl/heteroaryl boronic acids | Suzuki Cross-Coupling | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | mdpi.comnih.gov |
| 6-Chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | Thionyl chloride activation followed by condensation | 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | mdpi.com |
Cyclization and Hybridization Reactions
Further functionalization of the this compound scaffold can be achieved through cyclization and hybridization reactions, which generate novel heterocyclic systems or combine the pyrazine core with other pharmacologically relevant moieties.
Cyclization Reactions Intramolecular cyclization reactions can transform derivatives of pyrazine-2-carboxamide into more complex, fused, or linked heterocyclic systems. Research has shown that pyrazine-2-carboxylic acid hydrazide derivatives can serve as precursors for such transformations. For example, a methyldithiocarbonyl derivative of pyrazine-2-carboxylic acid N'-methyl-hydrazide was shown to cyclize in the presence of triethylamine to form 3-methyl-5-pyrazin-2-yl-3H- nih.govmdpi.comnih.govoxadiazole-2-thione. ingentaconnect.com In this reaction, the hydrazide side chain is induced to close into a five-membered oxadiazole ring. Other studies have demonstrated that reacting similar intermediates with hydrazines or aminoalcohols can lead to the formation of various 4-substituted 1,2,4-triazole-3-thiones. ingentaconnect.com These reactions highlight a strategy where the carboxamide-linked side chain is chemically manipulated to build new heterocyclic rings attached to the pyrazine core.
Hybridization Reactions Molecular hybridization involves combining the pyrazine-2-carboxamide scaffold with other distinct molecular entities, often natural products or known pharmacophores, to create a single hybrid molecule with potentially enhanced or novel properties. This strategy aims to leverage the structural features of each component.
For instance, researchers have designed and synthesized hybrids of pyrazine with natural polyphenols like resveratrol (B1683913). nih.gov In one study, a pyrazine-containing analog of resveratrol was synthesized and showed inhibitory effects on MCF-7 breast cancer cells. nih.gov Another approach has been the hybridization of pyrazines with chalcone (B49325) structures. Chalcones are known for their diverse biological activities, and linking them to a pyrazine moiety has resulted in hybrid compounds with significant activity against various cell lines, such as BPH-1, MCF-7, and PC12. nih.gov These examples demonstrate a rational design approach where the pyrazine core, potentially as a pyrazine-2-carboxamide derivative, is strategically linked to another bioactive fragment to explore new chemical space. nih.gov
Table 2: Examples of Cyclization and Hybridization Strategies
| Starting Material Type | Reaction Type | Resulting Structure | Reference |
|---|---|---|---|
| Pyrazine-2-carboxylic acid N'-methyl-hydrazide derivative | Intramolecular Cyclization | 3-Methyl-5-pyrazin-2-yl-3H- nih.govmdpi.comnih.govoxadiazole-2-thione | ingentaconnect.com |
| Pyrazine-2-carboxylic acid hydrazide derivative | Cyclization with hydrazine | 4-Substituted 1,2,4-triazole-3-thiones | ingentaconnect.com |
| Pyrazine scaffold | Hybridization with Polyphenol (Resveratrol) | Pyrazine-resveratrol hybrid | nih.gov |
| Pyrazine scaffold | Hybridization with Chalcone | Pyrazine-chalcone hybrid | nih.gov |
Structure Activity Relationship Sar Studies of N 2 Chlorophenyl Pyrazine 2 Carboxamide and Its Analogues
Influence of Substituent Variations on Biological Activity
The presence and placement of halogen atoms on both the pyrazine (B50134) and phenyl rings have a marked effect on the biological activity of N-phenylpyrazine-2-carboxamides. Research indicates that chlorination at specific positions is particularly favorable. A positive effect has been observed with a chlorine atom at the C-6 position of the pyrazine ring and at the C-4 position of the phenyl ring. nih.gov For instance, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated high activity against Mycobacterium tuberculosis nih.gov.
The activity is not limited to chlorine. The introduction of other halogens or halogenated groups also plays a significant role. The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid was found to have the highest antituberculotic activity in one study, highlighting the impact of multiple electron-withdrawing groups on the phenyl ring. nih.govresearchgate.net Similarly, an iodo-substituted analogue, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, was identified as the most active inhibitor of oxygen evolution in spinach chloroplasts, indicating its potential as a herbicide. nih.govnih.gov These findings underscore that both the type of halogen and its substitution pattern are critical for modulating the biological profile of these compounds.
| Compound Name | Key Substituents | Noted Biological Activity/Finding | Source |
|---|---|---|---|
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Cl at pyrazine C-6; Cl at phenyl C-4 | High activity against Mycobacterium tuberculosis | nih.gov |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Cl at pyrazine C-6; Di-Cl at phenyl C-3, C-4 | High antifungal effect against Trichophyton mentagrophytes | nih.gov |
| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Two -CF₃ groups at phenyl C-3, C-5; Cl at pyrazine C-6 | Highest antituberculotic activity (72% inhibition) in its series | nih.govresearchgate.net |
| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Iodo at phenyl C-3; Cl at pyrazine C-6 | Most active inhibitor of oxygen evolution rate in spinach chloroplasts | nih.govnih.gov |
The introduction of aliphatic groups, such as tert-butyl, can also modulate activity, often by influencing the compound's lipophilicity. For example, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide was found to cause the highest reduction of chlorophyll (B73375) content in Chlorella vulgaris. nih.govnih.gov However, the effect of alkyl substitution is not universally positive. Some studies have noted a negative influence on antimycobacterial activity when an alkyl group is introduced to the pyrazine nucleus, suggesting that while lipophilicity is important, steric hindrance or other electronic effects from these groups can be detrimental for certain biological targets. nih.gov
| Compound Name | Key Substituent | Noted Biological Activity/Finding | Source |
|---|---|---|---|
| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | tert-butyl at pyrazine C-5 | Highest reduction of chlorophyll content in Chlorella vulgaris | nih.govnih.gov |
| General Alkyl Introduction | Alkyl group on pyrazine nucleus | Observed negative influence on antimycobacterial activity | nih.gov |
In medicinal chemistry, certain functional groups are known as "privileged structures" due to their frequent appearance in successful drug molecules. The morpholine ring is one such moiety. nih.gov Incorporating a morpholine ring into a molecular scaffold is a common strategy to enhance biological activity and improve pharmacokinetic properties. nih.govnih.gov The morpholine moiety is valued for its ability to increase potency and provide compounds with more desirable drug-like characteristics. nih.gov Its oxygen atom can act as a hydrogen bond acceptor, potentially forming crucial molecular interactions with target proteins. researchgate.net The versatility and favorable physicochemical properties of the morpholine ring make it a valuable building block in the design of analogues of N-(2-chlorophenyl)pyrazine-2-carboxamide to explore new biological activities. nih.gov
Importance of the Pyrazine-2-carboxamide Core and Linker Moiety
The central pyrazine-2-carboxamide structure is not merely a scaffold but an active participant in molecular interactions. The carboxamide group, in particular, serves as a critical linker that dictates the molecule's conformation and provides essential hydrogen bonding capabilities.
The carboxamide group (–CONH–) is a classic hydrogen bonding motif. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These interactions are fundamental to the molecule's ability to bind to its biological targets. For instance, in related heterocyclic carboxamide complexes, the NH group of the carboxamide has been shown to form hydrogen bonds with DNA nucleobases, which enhances the strength and extent of the molecular interactions. nih.gov Furthermore, the amide group can participate in intramolecular hydrogen bonding. In the crystal structure of a related compound, N-(4-Bromophenyl)pyrazine-2-carboxamide, an intramolecular N—H⋯N hydrogen bond between the amide proton and a pyrazine nitrogen atom helps to stabilize a nearly planar conformation of the molecule. nih.gov This demonstrates the dual role of the carboxamide in both intermolecular target binding and intramolecular conformational control.
General principles of drug design emphasize that the strain and flexibility of a linker can have a profound impact on binding affinity. nih.gov An overly flexible linker can incur an entropic penalty upon binding, while a linker that induces strain can weaken the interaction, even if the key binding fragments are optimally positioned. nih.gov In broader drug discovery efforts, modifying linkers to be more rigid has been shown to increase metabolic stability and therapeutic potency. nih.gov Therefore, the conformational properties endowed by the carboxamide linker are a key factor in the SAR of this compound class, balancing the need for proper orientation with the energetic costs of conformational restriction.
Physicochemical Descriptors and Their Correlation with Activity
The biological efficacy of this compound and its analogues is significantly influenced by their physicochemical properties. Key descriptors such as lipophilicity and the electronic effects of substituents play a crucial role in the structure-activity relationship (SAR) of these compounds. Understanding these correlations is vital for the rational design of more potent derivatives.
Lipophilicity (log P / log k) and Biological Efficacy
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or the logarithm of the capacity factor (log k) from chromatographic methods, is a critical parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. It dictates the compound's ability to traverse biological membranes to reach its target site. In the context of N-phenylpyrazine-2-carboxamide analogues, the relationship between lipophilicity and biological activity is often complex and can vary depending on the specific biological target and the nature of the substituents.
Research on various substituted pyrazinecarboxamides has demonstrated that lipophilicity is a key determinant of their antimycobacterial and photosynthesis-inhibiting activities mdpi.comnih.gov. For certain series of these compounds, a linear relationship has been observed where an increase in lipophilicity leads to a corresponding increase in biological activity. For example, in a study of 5-tert-butyl-6-chloro-N-(thiazol-2-yl)pyrazine-2-carboxamide derivatives, the biological activity showed a linear increase with increasing lipophilicity within the series mdpi.com.
However, this linear correlation is not universal across all analogues. In some instances, a parabolic relationship is observed, where activity increases with lipophilicity up to an optimal point, after which a further increase in lipophilicity leads to a decrease in efficacy. This decline in activity for highly lipophilic compounds can be attributed to factors such as poor solubility in aqueous biological fluids, increased metabolic breakdown, or nonspecific binding to hydrophobic pockets outside the target site. For instance, in two series of anilides, a significant decrease in activity was observed for the more lipophilic compounds mdpi.com.
The following table presents lipophilicity data (calculated log P and experimentally determined log k) for a selection of substituted N-phenylpyrazine-2-carboxamide analogues, alongside their observed biological activities.
| Compound | Substituents | log P | log k | Biological Activity (IC50 in µmol·L⁻¹ or % inhibition) |
| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-Cl on pyrazine, 4-Cl on phenyl | 3.43 | - | 65% inhibition against M. tuberculosis H37Rv at 6.25 µg/mL |
| 5-tert-Butyl-6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 5-tBu, 6-Cl on pyrazine, 4-Cl on phenyl | 4.63 | - | IC50 = 43 µmol·L⁻¹ (Photosynthesis inhibition) |
| 5-tert-Butyl-6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 5-tBu, 6-Cl on pyrazine, 3,4-diCl on phenyl | 5.28 | - | MIC = 62.5 µmol·L⁻¹ (Antifungal activity against T. mentagrophytes) |
| 5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | 5-tBu, 6-Cl on pyrazine, 5-Br, 2-OH on phenyl | - | - | IC50 = 41.9 µmol·L⁻¹ |
| 5-tert-Butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | 5-tBu, 6-Cl on pyrazine, 4-Me on thiazole | - | - | IC50 = 88.8 µmol·L⁻¹ |
| 6-Chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 6-Cl on pyrazine, 3-I, 4-Me on phenyl | 3.33 | - | IC50 = 51.0 µmol·L⁻¹ (Photosynthesis inhibition) |
| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)pyrazine-2-carboxamide | 5-tBu on pyrazine, 4-Cl, 3-Me on phenyl | - | - | IC50 = 44.0 µmol·L⁻¹ (Reduction of chlorophyll in C. vulgaris) |
Data sourced from multiple studies and compiled by the author. mdpi.comnih.govnih.gov
These findings underscore the importance of optimizing lipophilicity in the design of this compound analogues to achieve desired biological efficacy.
Hammett's Constants and Electronic Effects
The electronic properties of substituents on the phenyl ring of N-phenylpyrazine-2-carboxamides significantly influence their biological activity. These effects can be quantified using Hammett's constants (σ), which describe the electron-donating or electron-withdrawing nature of a substituent and its position (meta or para) on the benzene ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
For instance, the presence of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to be favorable for certain biological activities nih.gov. This suggests that reducing the electron density on the phenyl ring can enhance the interaction with the target protein. The Hammett's constants for various substituents can be correlated with the observed biological activity to develop quantitative structure-activity relationships (QSAR) that can predict the potency of new analogues.
The following table provides Hammett's σ constants for various substituents on the phenyl ring of N-phenylpyrazine-2-carboxamide analogues, which can be used to analyze their electronic effects on biological activity.
| Substituent (on phenyl ring) | Hammett's Constant (σp) | Hammett's Constant (σm) | Electronic Effect |
| -Cl | 0.23 | 0.37 | Electron-withdrawing (inductive and resonance) |
| -Br | 0.23 | 0.39 | Electron-withdrawing (inductive and resonance) |
| -I | 0.18 | 0.35 | Electron-withdrawing (inductive and resonance) |
| -F | 0.06 | 0.34 | Electron-withdrawing (inductive), Electron-donating (resonance) |
| -CH₃ | -0.17 | -0.07 | Electron-donating (inductive) |
| -CF₃ | 0.54 | 0.43 | Strongly electron-withdrawing (inductive) |
| -NO₂ | 0.78 | 0.71 | Strongly electron-withdrawing (inductive and resonance) |
| -OCH₃ | -0.27 | 0.12 | Electron-donating (resonance), Electron-withdrawing (inductive) |
| -OH | -0.37 | 0.12 | Electron-donating (resonance), Electron-withdrawing (inductive) |
General Hammett's constants sourced from the literature.
By analyzing the correlation between these electronic parameters and the biological data, researchers can make informed decisions on which substituents to incorporate to modulate the activity of this compound and its derivatives. For example, a positive correlation between the Hammett's constant and biological activity would suggest that electron-withdrawing substituents are beneficial for potency.
Design and Evaluation of N 2 Chlorophenyl Pyrazine 2 Carboxamide Derivatives and Analogues
Structural Modifications and Synthesis of Analogues
Structural modification of the pyrazinamide (B1679903) core is a key strategy for developing new therapeutic agents. The simple structure of pyrazinamide serves as an excellent foundation for chemical alterations aimed at enhancing or broadening its biological activity. nih.govmdpi.com These modifications often involve introducing different functional groups to the pyrazine (B50134) ring or the amide side chain, leading to analogues with a wide array of pharmacological properties.
Pyrazinamide (PZA) is a cornerstone of modern tuberculosis chemotherapy, prized for its ability to eliminate semi-dormant, persistent mycobacteria that other drugs cannot. nih.govnih.gov Its activity is mediated by its conversion to pyrazinoic acid (POA) by a mycobacterial enzyme. nih.gov This mechanism has inspired the development of numerous PZA analogues to overcome resistance and improve efficacy. nih.gov
Derivatives of the pyrazine-2-carboxamide scaffold have demonstrated a remarkable range of biological effects beyond their antimycobacterial origins. tandfonline.com Research has uncovered compounds with significant antifungal, photosynthesis-inhibiting, herbicidal, and anticancer activities. nih.govnih.govmdpi.comacs.org For instance, certain N-substituted amides of pyrazinecarboxylic acid have been investigated as potential abiotic elicitors, capable of increasing the production of valuable secondary metabolites like flavonoids in plant cell cultures. mdpi.comnih.gov The versatility of the pyrazine ring, a component in many biologically significant compounds, makes it a privileged scaffold in medicinal chemistry and drug discovery. tandfonline.comnih.gov
Table 1: Overview of Pyrazinamide Analogue Classes and Their Biological Activities This table is interactive. You can sort and filter the data.
| Analogue Class | Primary Biological Activity Investigated | References |
|---|---|---|
| Chlorinated N-phenylpyrazine-2-carboxamides | Antimycobacterial, Antifungal, Photosynthesis Inhibition | nih.gov, nih.gov, researchgate.net |
| N-benzylpyrazine-2-carboxamides | Antimycobacterial, Antifungal, Photosynthesis Inhibition | nih.gov, nih.gov, researchgate.net |
| Pyrazinamide-Thiazole Hybrids | Antimycobacterial | nih.gov |
| Carbothioamide/Carboxamide-based Pyrazolines | Anticancer | acs.org, nih.gov |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Antibacterial (XDR S. typhi), Alkaline Phosphatase Inhibition | mdpi.com, semanticscholar.org |
A significant area of research involves the synthesis of N-phenylpyrazine-2-carboxamide derivatives with chlorine substituents on either the pyrazine or the phenyl ring. These compounds are typically synthesized through the condensation of substituted pyrazinecarboxylic acid chlorides with various ring-substituted anilines. nih.govmdpi.com
A study involving a series of sixteen chlorinated N-phenylpyrazine-2-carboxamides evaluated their antimycobacterial, antifungal, and photosynthesis-inhibiting properties. nih.gov In this series, the position of the chlorine atom was found to be crucial for activity. nih.gov For instance, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest activity against Mycobacterium tuberculosis H37Rv, with a 65% inhibition rate at a concentration of 6.25 µg/mL. nih.govnih.govresearchgate.net Another derivative, 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, also demonstrated notable inhibition of 61% under the same conditions. nih.gov
The antifungal effects were most pronounced in 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, which exhibited the highest activity against the fungal strain Trichophyton mentagrophytes with a Minimum Inhibitory Concentration (MIC) of 62.5 µmol/L. nih.govnih.gov Furthermore, some of these chlorinated analogues were potent inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts, with 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide being the most active, showing an IC₅₀ value of 43.0 µmol/L. nih.govnih.gov
Table 2: Biological Activity of Selected Chlorinated N-phenylpyrazine-2-carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Target Organism/System | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | % Inhibition @ 6.25 µg/mL | 65% | nih.gov |
| 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | % Inhibition @ 6.25 µg/mL | 61% | nih.gov |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 62.5 µmol/L | nih.gov |
| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | Spinach Chloroplasts (PET Inhibition) | IC₅₀ | 43.0 µmol/L | nih.gov |
Another important structural modification is the introduction of a methylene (B1212753) (-CH2-) group between the amide linker and the phenyl ring, creating a series of N-benzylpyrazine-2-carboxamides. nih.gov This modification alters the flexibility and conformational properties of the molecule. These compounds are synthesized via the aminolysis of substituted pyrazinecarboxylic acid chlorides with corresponding substituted benzylamines. nih.govnih.gov
A series of twelve such amides were evaluated for their biological activities. nih.gov The most potent antimycobacterial activity against M. tuberculosis was observed for 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide, with an MIC of 6.25 µg/mL, an activity level comparable to pyrazinamide itself. nih.govnih.govresearchgate.net This compound also showed significant activity against other mycobacterial strains that are not susceptible to PZA. nih.gov
In terms of antifungal activity, 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide was the most effective against Trichophyton mentagrophytes, with an MIC of 15.62 µmol/L. nih.govnih.gov Subsequent studies on alkylamino derivatives of this series, prepared by nucleophilic substitution of a chloro-substituent, also yielded compounds with high activity against M. tuberculosis H37Rv (MIC = 4.6–10 μM) and various drug-resistant strains. rsc.org
Table 3: Biological Activity of Selected N-benzylpyrazine-2-carboxamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Name | Target Organism/System | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | MIC | 6.25 µg/mL | nih.gov, nih.gov |
| 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC | 15.62 µmol/L | nih.gov, nih.gov |
| 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide | Spinach Chloroplasts (PET Inhibition) | IC₅₀ | 7.4 µmol/L | nih.gov |
| 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide | Spinach Chloroplasts (PET Inhibition) | IC₅₀ | 13.4 µmol/L | nih.gov |
Hybrid Molecules and Conjugates
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug design. This approach aims to create chimeric compounds with improved affinity, better efficacy, or a dual mode of action.
Hybrid compounds have been designed by combining the pyrazinamide scaffold with other known antimycobacterial agents, such as the 4-arylthiazol-2-amine fragment. nih.gov In one study, eighteen such hybrid molecules were synthesized and evaluated. nih.gov The design was inspired by previously identified active derivatives from both parent scaffolds. nih.gov
The resulting hybrids were tested for their in vitro growth inhibition activity against several mycobacterial species, including M. tuberculosis H37Rv, M. kansasii, M. avium, and M. smegmatis. nih.gov The most active compound identified was 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, which displayed the broadest spectrum of activity. nih.gov It inhibited M. tuberculosis, M. kansasii, and M. avium with an MIC of 0.78 µg/mL (2.3 µM) and showed a favorable selectivity index of >20 when tested against the human hepatocellular carcinoma cell line (HepG2). nih.gov
Table 4: Antimycobacterial Activity of the Lead Pyrazinamide-Thiazole Hybrid This table is interactive. You can sort and filter the data.
| Compound Name | Target Organism | Activity Measurement (MIC) | Result | Reference |
|---|---|---|---|---|
| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. tuberculosis | µg/mL | 0.78 | nih.gov |
| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. kansasii | µg/mL | 0.78 | nih.gov |
| 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide | M. avium | µg/mL | 0.78 | nih.gov |
Pyrazolines, five-membered heterocyclic rings, are known pharmacophores with a wide range of biological activities, including anticancer properties. dergipark.org.tr The incorporation of a pyrazoline ring, often linked via a carbothioamide or carboxamide group, represents another avenue for creating novel analogues. The synthesis of these compounds frequently involves the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with reagents like thiosemicarbazide (B42300) or semicarbazide. acs.orgdergipark.org.tr
A series of carbothioamide/carboxamide-based pyrazoline analogues were synthesized and investigated for their potential as anticancer agents. acs.orgnih.gov Their cytotoxic activity was evaluated against various human cancer cell lines. acs.orgnih.gov Two potent analogues demonstrated excellent activity against human lung cancer (A549) and human cervical cancer (HeLa) cells, with IC₅₀ values in the micromolar range, while showing significantly lower toxicity against normal human lung cells (HFL-1). acs.orgnih.gov For example, one analogue exhibited an IC₅₀ of 13.49 µM against A549 cells and 17.52 µM against HeLa cells, compared to an IC₅₀ of 114.50 µM against the normal HFL-1 cell line. acs.orgnih.gov
Table 5: Anticancer Activity of Lead Carboxamide/Carbothioamide-Based Pyrazoline Analogues This table is interactive. You can sort and filter the data.
| Compound Analogue | Cancer Cell Line | Activity Measurement (IC₅₀) | Result (µM) | Reference |
|---|---|---|---|---|
| Analogue 3a | A549 (Lung) | IC₅₀ | 13.49 ± 0.17 | acs.org |
| Analogue 3a | HeLa (Cervical) | IC₅₀ | 17.52 ± 0.09 | acs.org |
| Analogue 3a | HFL-1 (Normal Lung) | IC₅₀ | 114.50 ± 0.01 | acs.org |
| Analogue 3h | A549 (Lung) | IC₅₀ | 22.54 ± 0.25 | acs.org |
| Analogue 3h | HeLa (Cervical) | IC₅₀ | 24.14 ± 0.86 | acs.org |
| Analogue 3h | HFL-1 (Normal Lung) | IC₅₀ | 173.20 ± 10 | acs.org |
Future Perspectives and Research Directions
Developing More Potent and Selective Analogues
The development of more potent and selective analogues of N-(2-chlorophenyl)pyrazine-2-carboxamide will be guided by a thorough understanding of its structure-activity relationships (SAR). The existing literature on related pyrazinecarboxamides provides a roadmap for this endeavor. For example, studies have shown that substitutions on both the pyrazine (B50134) and phenyl rings can significantly influence biological activity. nih.govrsc.org
Future synthetic efforts should systematically modify the structure of this compound. This could involve:
Substitution on the phenyl ring: Introducing different substituents at various positions on the 2-chlorophenyl ring to modulate lipophilicity and electronic properties.
Substitution on the pyrazine ring: Adding substituents to the pyrazine ring, which has been shown in related compounds to impact efficacy. rsc.org
Modification of the carboxamide linker: Altering the linker between the pyrazine and phenyl rings could influence the compound's conformational flexibility and interaction with its biological targets.
The following table summarizes the antimycobacterial activity of some N-phenylpyrazine-2-carboxamide analogues, which can inform the design of future derivatives of this compound.
| Compound Name | Substitution on Phenyl Ring | Antimycobacterial Activity (MIC in µg/mL) |
| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | 4-CF3 | ≤ 2 |
| N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | 2-Br, 3-CH3 | ≤ 2 |
| N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 3-I, 4-CH3 | ≤ 2 |
| Pyrazinamide (B1679903) (Standard) | - | = 8 |
| Data sourced from a study on substituted-N-phenylpyrazine-2-carboxamides. rsc.org |
Identification of Novel Molecular Targets
A crucial area of future research is the identification of the specific molecular targets of this compound. While some pyrazinamide derivatives are known to target the mycobacterial enzyme Fatty Acid Synthase I (FAS I) and enoyl-ACP reductase (InhA), the precise targets for this specific analogue are yet to be determined. nih.govmdpi.com
Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and genetic screening, can be employed to pull down and identify the cellular binding partners of this compound. The discovery of novel molecular targets would not only shed light on its mechanism of action but could also open up new therapeutic strategies for various diseases.
Furthermore, some pyrazine derivatives have been found to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, suggesting potential targets within plant biochemical pathways. nih.gov Investigating similar activities for this compound could lead to the development of novel herbicides.
Advanced Computational Modeling for Lead Optimization
Advanced computational modeling techniques are indispensable tools for accelerating the process of lead optimization. nih.gov For this compound, these methods can be applied in several ways:
Molecular Docking: Once a potential molecular target is identified, molecular docking simulations can predict the binding mode and affinity of this compound and its analogues. frontiersin.org This can provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for activity. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of this compound analogues with their biological activities. nih.gov These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the compound and its target protein, offering a more realistic representation of the binding process and the stability of the complex over time. nih.gov
By integrating these computational approaches, researchers can rationally design and optimize analogues of this compound with enhanced potency, selectivity, and favorable pharmacokinetic properties.
Q & A
Basic: What synthetic routes are available for N-(2-chlorophenyl)pyrazine-2-carboxamide, and how is its purity confirmed?
Methodological Answer:
The compound is typically synthesized via condensation of pyrazine-2-carboxylic acid with 2-chloroaniline, using coupling agents like triphenylphosphite or carbodiimides to activate the carboxyl group . Post-synthesis purification involves column chromatography or recrystallization. Structural confirmation employs:
- NMR spectroscopy (¹H/¹³C) to verify amide bond formation and aromatic substitution patterns.
- IR spectroscopy to detect characteristic C=O (1650–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches.
- Single-crystal X-ray diffraction for unambiguous determination of molecular geometry and intermolecular interactions (e.g., triclinic crystal system, P1 space group, with unit cell parameters a = 5.0913 Å, b = 11.769 Å, c = 12.268 Å) .
Basic: How does this compound function in coordination chemistry?
Methodological Answer:
The pyrazine-carboxamide moiety acts as a bifunctional ligand, coordinating transition metals via the pyrazine nitrogen and carbonyl oxygen. For example:
- Copper(II) complexes exhibit square-planar geometries, with ligand binding modes confirmed by UV-Vis (d-d transitions) and EPR spectroscopy .
- Ruthenium(II) complexes synthesized from precursors like [RuCl(CO)H(PPh₃)₃] show air stability and catalytic activity, characterized by cyclic voltammetry and X-ray crystallography .
Advanced: How can substituent effects on the phenyl ring be systematically studied to optimize biological activity?
Methodological Answer:
Step 1: Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or electron-donating (e.g., –OCH₃) groups at the 4-position of the phenyl ring.
Step 2: Evaluate bioactivity using assays like:
- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) against Leuconostoc mesenteroides .
- Kinase inhibition : IC₅₀ determination against JAK3 or GSK-3β (e.g., derivatives with –SO₂CH₃ groups show IC₅₀ = 27 nM for JAK3) .
Step 3: Apply QSAR models to correlate substituent properties (Hammett σ, logP) with activity. For example, nitro groups enhance α-glucosidase inhibition (pIC₅₀ = 1.86 vs. 1.28 for chloro-substituted analogues) .
Advanced: How can contradictions in crystallographic or spectroscopic data be resolved?
Methodological Answer:
- For X-ray data discrepancies : Use the SHELX suite (e.g., SHELXL for refinement) to validate hydrogen bonding and π-stacking interactions. Compare packing motifs (e.g., π-π stacking distances of 3.5–4.0 Å in HgX₂ complexes) .
- For NMR inconsistencies : Perform variable-temperature NMR to detect dynamic processes (e.g., amide bond rotation) or use 2D techniques (COSY, NOESY) to resolve overlapping signals.
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like GluN2A receptors (e.g., MPX-004 derivative interactions) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at pyrazine N) for HTT modulation in Huntington’s disease .
Basic: What are the key intermolecular interactions in its crystal structure?
Methodological Answer:
The triclinic crystal lattice (space group P1) exhibits:
- N–H···O hydrogen bonds between amide groups (2.8–3.0 Å).
- π-π stacking between pyrazine and chlorophenyl rings (centroid distances ~3.7 Å) .
- C–H···Cl interactions (3.3 Å), stabilizing layered packing .
Advanced: How can in vivo efficacy be evaluated for antitubercular derivatives?
Methodological Answer:
- Level 1 : Screen for MIC against Mycobacterium tuberculosis H37Rv.
- Level 2 : Determine selectivity index (SI = CC₅₀/MIC) using mammalian cell lines (e.g., Vero cells). Only compounds with SI > 10 advance .
- Level 3 : In vivo murine models for bioavailability and toxicity. For example, N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide showed promise but required further PK/PD optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
